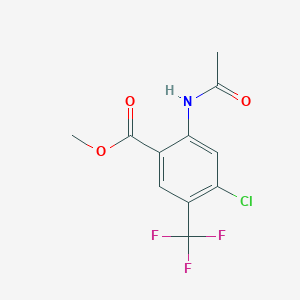
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9ClF3NO3 and a molecular weight of 295.64 g/mol It is characterized by the presence of an acetamido group, a chloro substituent, and a trifluoromethyl group on a benzoate ester backbone
Méthodes De Préparation
The synthesis of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-acetamido-4-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The acetamido group can be oxidized to form corresponding nitro compounds or reduced to amines using reagents like hydrogen peroxide or lithium aluminum hydride, respectively.
Applications De Recherche Scientifique
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes . The chloro substituent can participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Methyl 2-chloro-5-(trifluoromethyl)benzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological properties.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate:
Methyl 2-acetamido-4-chloro-5-methylbenzoate: The methyl group replaces the trifluoromethyl group, leading to variations in chemical stability and reactivity.
Propriétés
Formule moléculaire |
C11H9ClF3NO3 |
|---|---|
Poids moléculaire |
295.64 g/mol |
Nom IUPAC |
methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9ClF3NO3/c1-5(17)16-9-4-8(12)7(11(13,14)15)3-6(9)10(18)19-2/h3-4H,1-2H3,(H,16,17) |
Clé InChI |
IHSVDMYWZOGOHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


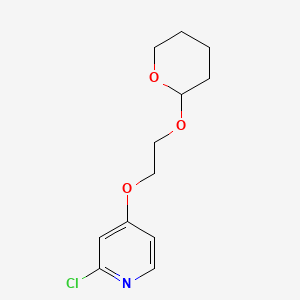
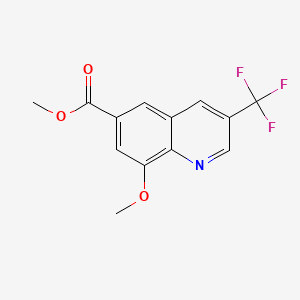
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
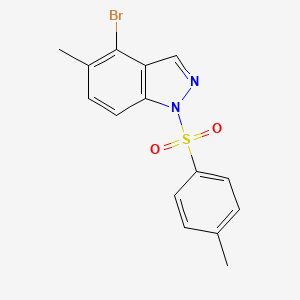
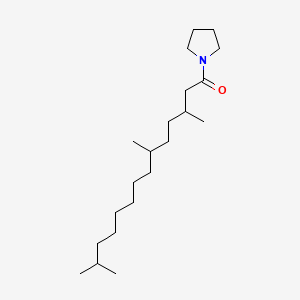
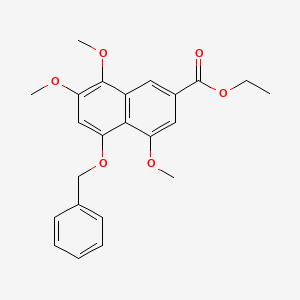
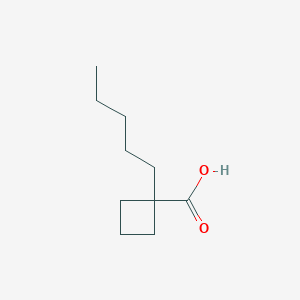
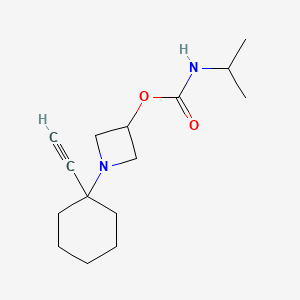
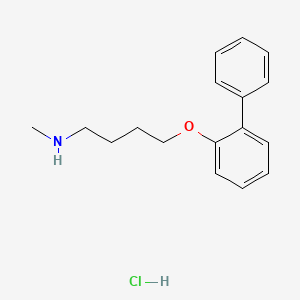
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
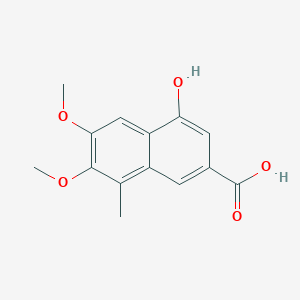
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
